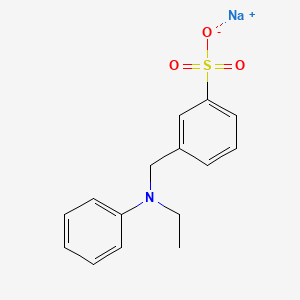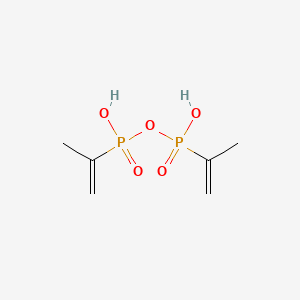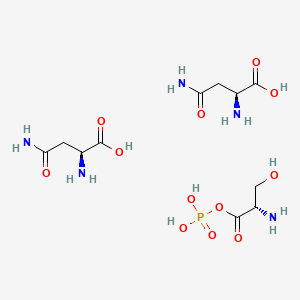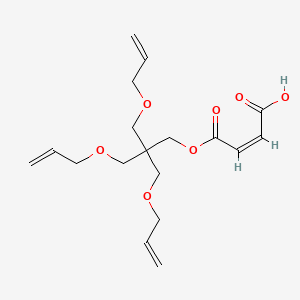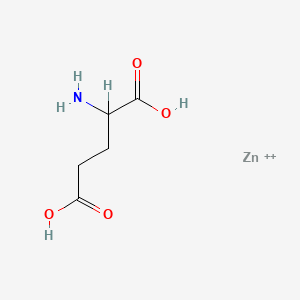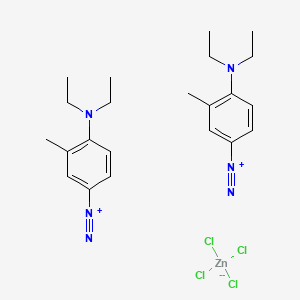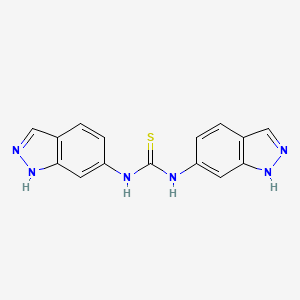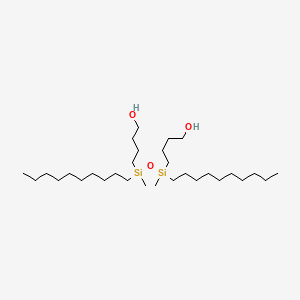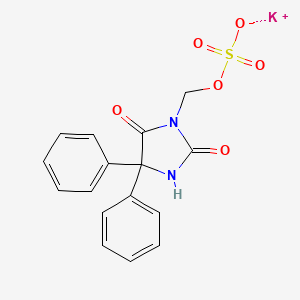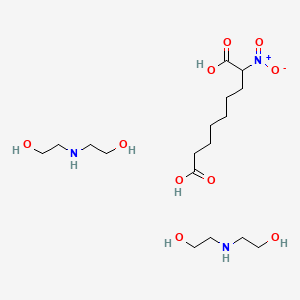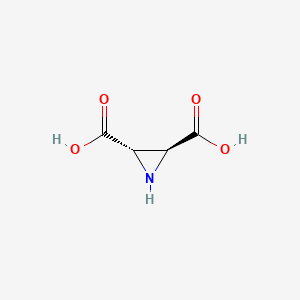
2,3-Dicarboxyaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dicarboxyaziridine can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be synthesized from the corresponding amino acids through cyclization reactions . The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of Streptomyces bacteria . These bacteria naturally produce the compound as a secondary metabolite, which can then be isolated and purified for further use .
化学反应分析
Types of Reactions: 2,3-Dicarboxyaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to more stable structures.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with opened or modified aziridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dicarboxyaziridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-Dicarboxyaziridine involves its interaction with specific enzymes and biological targets. For instance, it acts as a potent competitive inhibitor of fumarase, an enzyme involved in the citric acid cycle . The compound mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity . This inhibition can disrupt metabolic pathways and exert antibacterial effects .
相似化合物的比较
- Mitomycin A and B
- Aziridine-2-carboxamide
- Azirinomycin
属性
CAS 编号 |
57528-68-4 |
|---|---|
分子式 |
C4H5NO4 |
分子量 |
131.09 g/mol |
IUPAC 名称 |
(2S,3S)-aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1 |
InChI 键 |
IFCCPDAHQDGHMH-LWMBPPNESA-N |
手性 SMILES |
[C@H]1([C@H](N1)C(=O)O)C(=O)O |
规范 SMILES |
C1(C(N1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


